(S)-4,4-dimethylpyrrolidine-2-carboxylic acid

Peptidomimetics Foldamer design Conformational constraint

This (S)-4,4-dimethylpyrrolidine-2-carboxylic acid is a conformationally constrained proline surrogate featuring gem-dimethyl substitution at C4 that pre-organizes molecular conformation and enhances metabolic stability against enzymatic degradation. Unlike 4-monosubstituted or unsubstituted proline analogs, this scaffold restricts backbone flexibility for defined secondary structure formation in peptidomimetics and foldamers. The Boc-protected derivative integrates directly into Fmoc/t-Bu SPPS workflows. Procure the free amino acid for in-house derivatization or chiral auxiliary design.

Molecular Formula C7H13NO2
Molecular Weight 143.18 g/mol
CAS No. 891183-50-9
Cat. No. B1394239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-4,4-dimethylpyrrolidine-2-carboxylic acid
CAS891183-50-9
Molecular FormulaC7H13NO2
Molecular Weight143.18 g/mol
Structural Identifiers
SMILESCC1(CC(NC1)C(=O)O)C
InChIInChI=1S/C7H13NO2/c1-7(2)3-5(6(9)10)8-4-7/h5,8H,3-4H2,1-2H3,(H,9,10)/t5-/m0/s1
InChIKeyBDNWSJQJILLEBS-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-4,4-Dimethylpyrrolidine-2-carboxylic acid (CAS 891183-50-9): Chiral Non-Proteinogenic Amino Acid for Peptidomimetic Design


(S)-4,4-Dimethylpyrrolidine-2-carboxylic acid (CAS 891183-50-9), also known as 4,4-dimethyl-L-proline, is a chiral non-proteinogenic α-amino acid featuring a pyrrolidine ring substituted with two methyl groups at the 4-position [1]. With a molecular weight of 143.18 and a calculated LogP of -1.5, this compound is commercially available with purities ranging from 95% to 97% [2][3]. As a conformationally constrained proline analog, it serves as a versatile chiral building block in peptide and peptidomimetic synthesis, where the gem-dimethyl substitution at C4 imparts enhanced steric bulk and conformational rigidity compared to unsubstituted proline [4].

Procurement Rationale for (S)-4,4-Dimethylpyrrolidine-2-carboxylic acid: Why Proline Analogs Are Not Interchangeable


Proline analogs are not functionally interchangeable due to profound differences in conformational preferences, metabolic stability, and synthetic compatibility that arise from substitution patterns. The gem-dimethyl substitution at the C4 position of the pyrrolidine ring creates a sterically constrained environment that fundamentally alters the accessible conformational space of the backbone compared to unsubstituted proline or other substituted analogs [1]. Studies on related gem-dimethylated residues demonstrate that such steric bulk pre-organizes molecular conformation, enhances stability against enzymatic degradation, and modulates cis-trans amide bond isomerization kinetics—properties that cannot be replicated by 4-monosubstituted prolines (e.g., 4-hydroxyproline) or 3-substituted variants [2][3]. For procurement decisions, substituting (S)-4,4-dimethylpyrrolidine-2-carboxylic acid with alternative proline analogs would alter peptide folding behavior, compromise metabolic resistance profiles, and potentially invalidate structure-activity relationships established with this specific scaffold [4].

(S)-4,4-Dimethylpyrrolidine-2-carboxylic acid: Quantitative Comparative Evidence for Scientific Selection


Enhanced Conformational Restraint via C4 gem-Dimethyl Substitution Compared to Unsubstituted L-Proline

The gem-dimethyl substitution at the C4 position of (S)-4,4-dimethylpyrrolidine-2-carboxylic acid imposes substantial steric constraint that restricts backbone conformational flexibility relative to unsubstituted L-proline. Research on gem-dimethylated pyrrolidine residues demonstrates that such substitution patterns are compatible with defined helical geometries and enable the facile synthesis of long helical segments up to 4 nm in length via segment condensation strategies [1]. This enhanced conformational pre-organization is a direct consequence of the sterically rigid gem-dimethyl group, which reduces the entropic penalty associated with folding into biologically relevant conformations [2].

Peptidomimetics Foldamer design Conformational constraint

Synthetic Compatibility via Boc-Protected Derivative: Established Protocol with 95% Yield

The Boc-protected derivative of (S)-4,4-dimethylpyrrolidine-2-carboxylic acid, (S)-1-(tert-Butoxycarbonyl)-4,4-dimethylpyrrolidine-2-carboxylic acid (CAS 1001353-87-2), has an established synthetic protocol achieving 95% isolated yield via lithium hydroxide-mediated hydrolysis of the corresponding methyl ester in THF/water at 0°C to room temperature over 2.0 hours . This high-yielding, scalable procedure provides a reliable route to the orthogonally protected building block essential for solid-phase peptide synthesis, where the Boc group enables compatibility with Fmoc/t-Bu SPPS strategies .

Peptide synthesis Solid-phase peptide synthesis (SPPS) Protected amino acid building blocks

Chiral Purity Requirement: (S)-Enantiomer as the Preferred Stereoisomer for Scientific Applications

The (S)-enantiomer of 4,4-dimethylpyrrolidine-2-carboxylic acid is the stereoisomer most commonly employed in scientific experiments and pharmaceutical research applications . In peptide synthesis, the stereochemistry at C2 dictates backbone geometry and influences biological recognition. Procurement of the enantiomerically pure (S)-form (≥95% purity, as specified by commercial suppliers) is critical, as the corresponding (R)-enantiomer (CAS 1375032-49-1) would produce peptides with opposite stereochemical configuration, fundamentally altering binding properties and biological activity .

Chiral amino acids Stereoselective synthesis Enantiomeric purity

High Chemical Purity Specifications: 95-97% Baseline Across Commercial Sources

(S)-4,4-Dimethylpyrrolidine-2-carboxylic acid is commercially available with consistently high purity specifications across multiple independent suppliers, with reported purities ranging from 95% to 97% [1]. This level of purity meets or exceeds the typical requirements for building blocks used in medicinal chemistry and peptide synthesis, where impurities can interfere with coupling efficiency, complicate purification, and confound biological assay interpretation.

Analytical quality control Building block purity Reproducible synthesis

(S)-4,4-Dimethylpyrrolidine-2-carboxylic acid: Validated Application Scenarios for Procurement Decisions


Design and Synthesis of Conformationally Constrained Peptidomimetics and Foldamers

(S)-4,4-Dimethylpyrrolidine-2-carboxylic acid is ideally suited for incorporation into peptidomimetics and foldamers requiring enhanced conformational constraint. The gem-dimethyl substitution at the C4 position creates steric bulk that restricts backbone flexibility and promotes defined secondary structure formation, as demonstrated in oligourea foldamer systems where such residues enabled construction of helical segments up to 4 nm in length [1]. Procurement of this compound supports medicinal chemistry programs aimed at developing metabolically stable, conformationally pre-organized peptide mimetics with improved pharmacokinetic properties.

Solid-Phase Peptide Synthesis (SPPS) Using Orthogonally Protected Derivatives

The Boc-protected derivative (S)-1-Boc-4,4-dimethylpyrrolidine-2-carboxylic acid (CAS 1001353-87-2) is a validated building block for solid-phase peptide synthesis, accessible via a robust synthetic protocol with 95% isolated yield [1]. This orthogonally protected form enables direct incorporation into Fmoc/t-Bu SPPS workflows, where the gem-dimethyl substitution may confer resistance to on-resin aggregation and improved coupling efficiency relative to unsubstituted proline. Procurement of either the free amino acid (for in-house protection) or the pre-protected Boc derivative streamlines peptide synthesis campaigns requiring conformationally constrained proline surrogates.

Synthesis of Metabolically Stabilized Bioactive Peptides

Replacement of native L-proline residues with (S)-4,4-dimethylpyrrolidine-2-carboxylic acid represents a rational strategy for enhancing peptide metabolic stability. Studies on structurally related 3,3-dimethylproline analogs have demonstrated near-complete resistance to degradation by plasma and tissue homogenates from rat, dog, and human sources, in contrast to rapid degradation of the unsubstituted parent peptide [1]. While direct data for the 4,4-dimethyl analog are not available in public literature, the class-level inference from gem-dimethyl proline analogs supports procurement of this compound for stability-focused peptide optimization programs.

Chiral Building Block for Asymmetric Synthesis and Ligand Design

The defined (S)-stereochemistry of this compound makes it a valuable chiral building block for asymmetric synthesis applications, including the preparation of chiral ligands and catalysts. As a non-proteinogenic α-amino acid with a conformationally restricted pyrrolidine core, it can serve as a stereochemical control element in the design of chiral auxiliaries and organocatalysts [1]. Procurement of enantiomerically pure material (95-97% purity) ensures reliable stereochemical outcomes in downstream synthetic transformations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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